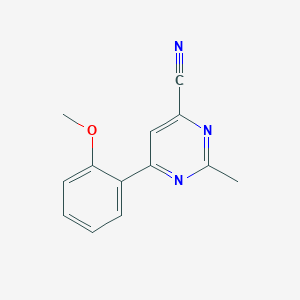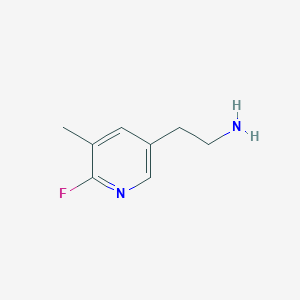
2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine: is a chemical compound with the molecular formula C8H11FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom and a methyl group on the pyridine ring makes this compound particularly interesting for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of pyridines containing leaving groups (such as halides) with fluorides of alkaline metals, hydrofluoric acid, or other fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvent, are optimized to maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzymatic activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Methylpyridin-3-yl)ethan-1-amine: Similar structure but lacks the fluorine atom.
2-(3-Pyridinyl)ethanamine: Similar structure but lacks both the fluorine and methyl groups.
Uniqueness
The presence of both the fluorine and methyl groups in 2-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-amine makes it unique compared to its analogs. These substituents can significantly alter its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
1000538-48-6 |
|---|---|
Fórmula molecular |
C8H11FN2 |
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
2-(6-fluoro-5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2/c1-6-4-7(2-3-10)5-11-8(6)9/h4-5H,2-3,10H2,1H3 |
Clave InChI |
LHOGRBPVXGPQTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1F)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


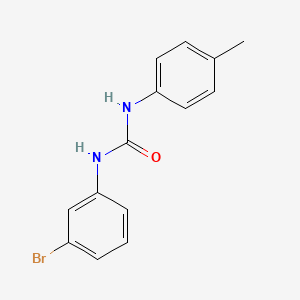
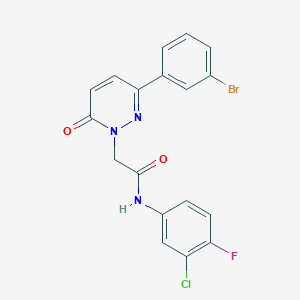




![7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14868035.png)
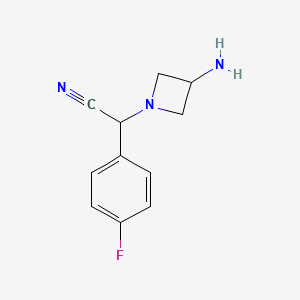
![9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14868062.png)
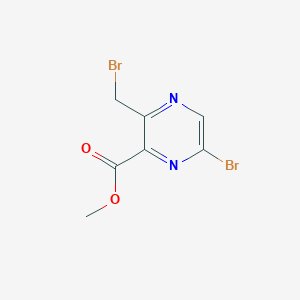
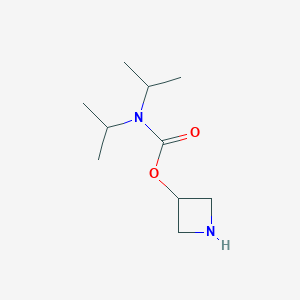
![Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate](/img/structure/B14868074.png)
![2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl 3-methylbut-2-enoate](/img/structure/B14868081.png)
